molecular formula C13H9N3O B178764 N-(3-Cyanopyridin-2-YL)benzamide CAS No. 112084-93-2

N-(3-Cyanopyridin-2-YL)benzamide

Cat. No.: B178764
CAS No.: 112084-93-2
M. Wt: 223.23 g/mol
InChI Key: YAFUTJUVFMGMRD-UHFFFAOYSA-N
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Description

N-(3-Cyanopyridin-2-YL)benzamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzamide group attached to a cyanopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanopyridin-2-YL)benzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane . Another method involves the use of metal-organic frameworks as catalysts to facilitate the reaction between 2-aminopyridine and trans-β-nitrostyrene .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanopyridin-2-YL)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, as well as catalysts such as palladium and nickel complexes. Reaction conditions often involve elevated temperatures and the use of organic solvents like ethanol and dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, imines, and heterocyclic compounds. These products can have significant biological and pharmacological activities .

Mechanism of Action

The mechanism of action of N-(3-Cyanopyridin-2-YL)benzamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells . Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyanopyridin-2-YL)benzamide is unique due to the presence of the cyano group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This structural feature also contributes to its potential as a versatile building block in synthetic chemistry and its promising biological activities .

Properties

IUPAC Name

N-(3-cyanopyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c14-9-11-7-4-8-15-12(11)16-13(17)10-5-2-1-3-6-10/h1-8H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFUTJUVFMGMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548643
Record name N-(3-Cyanopyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112084-93-2
Record name N-(3-Cyanopyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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